molecular formula C16H13N3O2 B3734217 N-benzyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

N-benzyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No. B3734217
M. Wt: 279.29 g/mol
InChI Key: SYMDVXVIPATRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline is a class of organic compounds, which are heterocyclic aromatic amines consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The compound you mentioned seems to be a derivative of quinazoline, with additional functional groups attached to it.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on the specific functional groups present in the molecule. Generally, quinazoline derivatives are crystalline solids .

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. Many quinazoline derivatives are biologically active and are used in medicinal chemistry for their anticancer, antiviral, and anti-inflammatory properties .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with “N-benzyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide” would depend on its specific properties. Some quinazoline derivatives can be hazardous and may cause harm if ingested, inhaled, or come into contact with skin .

Future Directions

The future research directions for quinazoline derivatives are vast, given their wide range of biological activities. Researchers are continually synthesizing new derivatives and testing them for various therapeutic applications .

properties

IUPAC Name

N-benzyl-4-oxo-3H-quinazoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-15-12-8-4-5-9-13(12)18-14(19-15)16(21)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMDVXVIPATRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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